
2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C11H13F3N2 It is a derivative of pyridine, substituted with a piperidine ring and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine typically involves the reaction of 2-chloropyridine with piperidine in the presence of a base, followed by the introduction of the trifluoromethyl group using a suitable reagent such as trifluoromethyl iodide. The reaction conditions often include the use of solvents like dimethylformamide or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, often under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran, typically at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate, usually in polar aprotic solvents.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding, aiding in the understanding of biological pathways.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals, contributing to the development of new products with enhanced performance.
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can form hydrogen bonds with active site residues, while the trifluoromethyl group enhances lipophilicity and membrane permeability. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Piperidin-2-yl)-4-(trifluoromethyl)pyridine
- 2-(Piperidin-2-yl)-5-(trifluoromethyl)pyridine
- 2-(Piperidin-2-yl)-6-(trifluoromethyl)pyridine
Uniqueness
2-(Piperidin-2-yl)-3-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the design of new molecules with tailored biological and chemical activities.
Propiedades
Fórmula molecular |
C11H13F3N2 |
|---|---|
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
2-piperidin-2-yl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)8-4-3-7-16-10(8)9-5-1-2-6-15-9/h3-4,7,9,15H,1-2,5-6H2 |
Clave InChI |
RXOMVYJFJYXKQH-UHFFFAOYSA-N |
SMILES canónico |
C1CCNC(C1)C2=C(C=CC=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


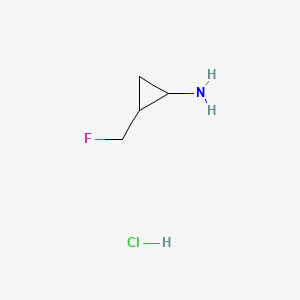
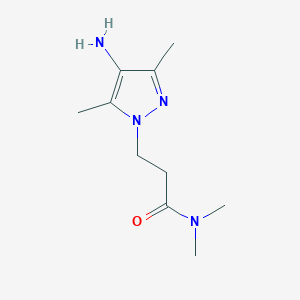
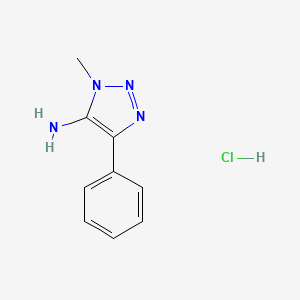
![Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13526441.png)
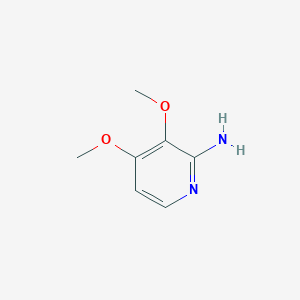
![Benzothiazole, 2-[(aminooxy)methyl]-](/img/structure/B13526461.png)

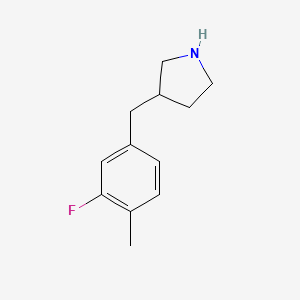



![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)


